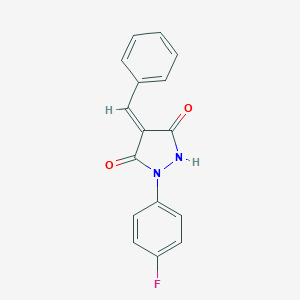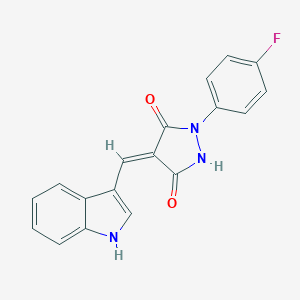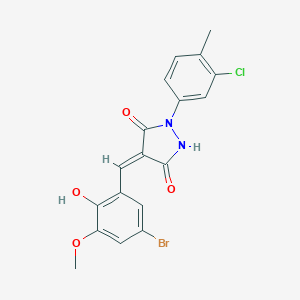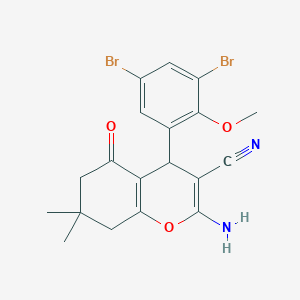![molecular formula C22H23Cl2N5O2S B301670 N-{1-[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-3-methylbenzamide](/img/structure/B301670.png)
N-{1-[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-3-methylbenzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound is known for its unique properties, which make it an ideal candidate for various research studies.
Mécanisme D'action
The mechanism of action of N-{1-[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-3-methylbenzamide involves the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are key enzymes involved in the inflammatory response. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of various genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-{1-[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-3-methylbenzamide has been shown to have various biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the proliferation of various cancer cells, including breast cancer, lung cancer, and colon cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-{1-[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-3-methylbenzamide is that it has been shown to exhibit potent anti-inflammatory and anti-tumor properties. This makes it an ideal candidate for various research studies aimed at developing new drugs for the treatment of various diseases. However, one of the limitations of this compound is that it can be difficult to synthesize, which can limit its availability for research studies.
Orientations Futures
There are several future directions for research involving N-{1-[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-3-methylbenzamide. One possible direction is to investigate the potential of this compound in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate the potential of this compound in combination with other drugs for the treatment of cancer. Additionally, further research is needed to investigate the mechanism of action of this compound and to identify potential targets for drug development.
Méthodes De Synthèse
The synthesis of N-{1-[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-3-methylbenzamide involves several steps. The first step involves the reaction of 2,5-dichloroaniline with ethyl 2-bromoacetate to form 2-[(2,5-dichlorophenyl)amino]-2-oxoethyl acetate. The second step involves the reaction of 2-[(2,5-dichlorophenyl)amino]-2-oxoethyl acetate with thiourea to form 2-[(2,5-dichlorophenyl)amino]-2-oxoethylthiourea. The third step involves the reaction of 2-[(2,5-dichlorophenyl)amino]-2-oxoethylthiourea with ethyl 2-bromoacetate to form 2-[(2,5-dichlorophenyl)amino]-2-oxoethylthioethyl acetate. The fourth step involves the reaction of 2-[(2,5-dichlorophenyl)amino]-2-oxoethylthioethyl acetate with hydrazine hydrate to form 2-[(2,5-dichlorophenyl)amino]-2-oxoethylthioethyl hydrazide. The fifth step involves the reaction of 2-[(2,5-dichlorophenyl)amino]-2-oxoethylthioethyl hydrazide with 3-methylbenzoyl chloride to form N-{1-[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-3-methylbenzamide.
Applications De Recherche Scientifique
N-{1-[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-3-methylbenzamide has potential applications in the field of medicine. This compound has been shown to exhibit anti-tumor and anti-inflammatory properties. It has also been shown to have potential applications in the treatment of various diseases, including cancer, arthritis, and inflammatory bowel disease.
Propriétés
Nom du produit |
N-{1-[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-3-methylbenzamide |
|---|---|
Formule moléculaire |
C22H23Cl2N5O2S |
Poids moléculaire |
492.4 g/mol |
Nom IUPAC |
N-[1-[5-[2-(2,5-dichloroanilino)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]ethyl]-3-methylbenzamide |
InChI |
InChI=1S/C22H23Cl2N5O2S/c1-4-29-20(14(3)25-21(31)15-7-5-6-13(2)10-15)27-28-22(29)32-12-19(30)26-18-11-16(23)8-9-17(18)24/h5-11,14H,4,12H2,1-3H3,(H,25,31)(H,26,30) |
Clé InChI |
JTFYEODJLBKAEI-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)Cl)Cl)C(C)NC(=O)C3=CC(=CC=C3)C |
SMILES canonique |
CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)Cl)Cl)C(C)NC(=O)C3=CC=CC(=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B301588.png)
![N-[2-(4-morpholinyl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B301590.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B301591.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B301592.png)



![1-(3-Chloro-4-fluorophenyl)-4-{[5-(4-chlorophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B301600.png)
![4-{[5-(4-Chlorophenyl)-2-furyl]methylene}-1-(3-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B301602.png)
![4-{[5-(2,3-Dichlorophenyl)-2-furyl]methylene}-1-(4-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B301603.png)

![2-[(1-ethyl-1H-indol-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B301606.png)

